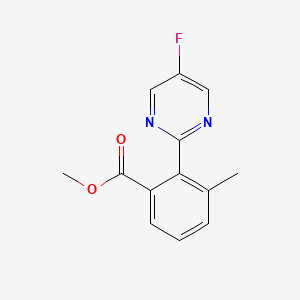
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety attached to a methylbenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate typically involves the reaction of 5-fluoropyrimidine with 3-methylbenzoic acid in the presence of a suitable esterification agent, such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-fluoropyrimidine-2-carboxylic acid.
Reduction: Formation of 3-methyl-5-fluoropyrimidine-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel agrochemicals and materials.
作用機序
The mechanism by which Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction disrupts cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes.
類似化合物との比較
Similar Compounds
- Methyl 2-(5-fluoropyrimidin-2-yl)acetate
- Methyl 2-(5-fluoropyrimidin-2-yl)propanoate
- Methyl 2-(5-fluoropyrimidin-2-yl)butanoate
Uniqueness
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate stands out due to its unique combination of a fluoropyrimidine moiety and a methylbenzoate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C13H11FN2O2 |
|---|---|
分子量 |
246.24 g/mol |
IUPAC名 |
methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-3-5-10(13(17)18-2)11(8)12-15-6-9(14)7-16-12/h3-7H,1-2H3 |
InChIキー |
ZTYQOUFNHUKJOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C2=NC=C(C=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)
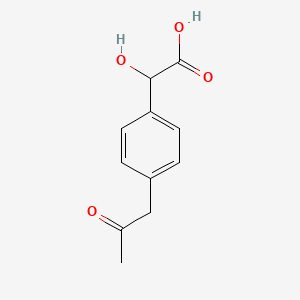
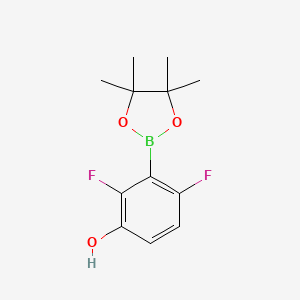
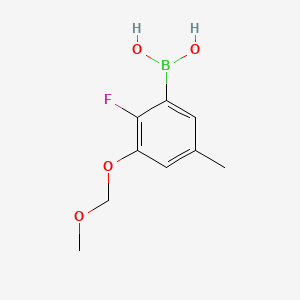
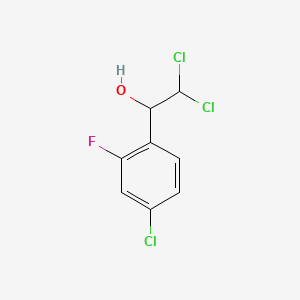


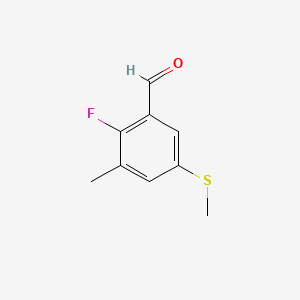


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)



